hCYP3A4-IN-1 -

hCYP3A4-IN-1

Catalog Number: EVT-15273723
CAS Number:
Molecular Formula: C20H18N2O
Molecular Weight: 302.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of hCYP3A4-IN-1 involves several key methodologies typical in organic synthesis. The process typically includes:

  • Reagents and Conditions: Various organic solvents and reagents are employed to facilitate reactions, including coupling reactions that form the core structure of the compound.
  • Purification Techniques: After synthesis, purification methods such as column chromatography or recrystallization are utilized to isolate the desired compound from by-products.

Technical details about specific synthetic routes may vary based on the research focus but generally involve multi-step synthesis processes that are optimized for yield and purity. For instance, recent studies have explored the use of chalcone derivatives as a scaffold for developing hCYP3A4 inhibitors, indicating a trend towards utilizing known chemical frameworks to enhance activity against this target .

Molecular Structure Analysis

The molecular structure of hCYP3A4-IN-1 can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound features a complex arrangement that allows it to effectively bind to the active site of hCYP3A4.

Structural Data

  • Molecular Formula: The exact molecular formula is not specified in the available literature but is derived from its synthetic precursors.
  • Molecular Weight: The molecular weight is calculated based on its empirical formula.
  • 3D Structure: Computational modeling can provide insights into its three-dimensional conformation, which is critical for understanding its binding interactions with hCYP3A4.
Chemical Reactions Analysis

hCYP3A4-IN-1 participates in various chemical reactions primarily focused on inhibiting the enzymatic activity of hCYP3A4.

Reactions

  • Inhibition Mechanism: The compound binds to the heme group of cytochrome P450 enzymes, preventing substrate access and subsequent metabolic conversion.
  • Kinetics: The inhibition kinetics can be quantified using IC50 values, with hCYP3A4-IN-1 demonstrating an IC50 value of approximately 43.93 nM against hCYP3A4, indicating its potency .

Technical details regarding these reactions often involve kinetic studies that elucidate how effectively the compound inhibits enzymatic activity under varying conditions.

Mechanism of Action

The mechanism of action for hCYP3A4-IN-1 involves competitive inhibition at the active site of human cytochrome P450 3A4.

Process

  1. Binding: The compound binds reversibly or irreversibly to the enzyme's active site.
  2. Substrate Interaction: By occupying this site, hCYP3A4-IN-1 prevents natural substrates from accessing the catalytic center.
  3. Metabolic Impact: This inhibition alters the metabolic clearance of drugs processed by CYP3A4, potentially leading to increased plasma concentrations and enhanced therapeutic effects or toxicity.

Data from pharmacokinetic studies support these mechanisms by demonstrating altered drug levels in vivo when co-administered with hCYP3A4-IN-1.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: hCYP3A4-IN-1 is designed to be orally bioavailable, suggesting adequate solubility in physiological conditions.
  • Stability: Stability under various pH conditions is essential for oral administration and effective therapeutic use.

Chemical Properties

  • Chemical Stability: The compound's stability under different environmental conditions (light, temperature) is crucial for storage and formulation.
  • Reactivity: Understanding its reactivity with biological molecules helps predict potential side effects or interactions with other drugs.

Relevant data regarding these properties can often be found in pharmaceutical formulations or stability studies conducted during drug development phases.

Applications

hCYP3A4-IN-1 has significant applications in scientific research and pharmacology:

  • Drug Development: As an inhibitor of cytochrome P450 3A4, it serves as a tool compound for studying drug-drug interactions and metabolic pathways.
  • Clinical Research: It may be used in clinical settings to assess how inhibition affects drug efficacy and safety profiles.
  • Therapeutic Modulation: Potentially useful in therapies requiring modulation of drug metabolism to enhance therapeutic outcomes or reduce adverse effects associated with polypharmacy.
Introduction to hCYP3A4-IN-1 in Pharmacological Research

Role of CYP3A4 in Drug Metabolism and Therapeutic Targeting

Cytochrome P450 3A4 (CYP3A4) is the most abundant hepatic and intestinal phase I drug-metabolizing enzyme in humans, responsible for the oxidative biotransformation of ~30–50% of clinically used drugs [2] [6] [7]. This enzyme exhibits broad substrate promiscuity due to its large, flexible active site (volume >520 ų) capable of accommodating structurally diverse molecules, from small molecules like midazolam to complex macrocycles like tacrolimus [2] [7] [9]. CYP3A4-mediated reactions include hydroxylation, N-dealkylation, epoxidation, and aromatic oxidation, which generally convert lipophilic compounds into more water-soluble metabolites for excretion [7] [10].

Table 1: Therapeutic Classes and Representative Substrates of CYP3A4

Therapeutic ClassRepresentative SubstratesMetabolic Reaction
ImmunosuppressantsTacrolimus, Cyclosporine, SirolimusN-demethylation, Hydroxylation
HIV protease inhibitorsRitonavir, Lopinavir, NirmatrelvirEpoxidation, Hydroxylation
BenzodiazepinesMidazolam, Diazepam, TriazolamC-hydroxylation
HMG-CoA reductase inhibitorsSimvastatin, Atorvastatin, LovastatinLactone hydrolysis/oxidation
OpioidsFentanyl, Alfentanil, MethadoneN-dealkylation

The enzyme's expression and activity exhibit significant interindividual variability (>100-fold) influenced by genetic polymorphisms (e.g., CYP3A4*22), epigenetic factors, disease states, and drug-induced modulation [2] [6]. For example, hepatic CYP3A4 is upregulated during cholestasis via pregnane X receptor (PXR) activation as a detoxification mechanism for toxic bile acids like lithocholic acid [10]. Conversely, inflammatory cytokines (e.g., in cancer or infection) downregulate CYP3A4, altering drug clearance [6]. This variability complicates dosing regimens for narrow-therapeutic-index drugs, necessitating pharmacological strategies to modulate CYP3A4 activity predictably.

Rationale for Developing Selective hCYP3A4 Inhibitors

Non-selective pan-CYP3A inhibitors (e.g., ritonavir, ketoconazole) are clinically used to boost drug bioavailability by inhibiting CYP3A4-mediated first-pass metabolism. However, they concurrently inhibit CYP3A5—a paralog sharing 83% sequence identity and overlapping substrate specificity—leading to hazardous drug-drug interactions (DDIs) [9]. Key limitations include:

  • Loss of metabolic specificity: CYP3A5 metabolizes 15–20% of CYP3A-dependent drugs. Vincristine (neurotoxic) and tacrolimus (nephrotoxic) rely predominantly on CYP3A5 for clearance [9]. Pan-inhibitors elevate their plasma concentrations, increasing toxicity risks.
  • Mechanism-based inhibition: Irreversible inhibitors like ritonavir form reactive intermediates that permanently inactivate CYP3A4, prolonging interaction effects beyond dosing periods [1] [9].
  • Genetic variability: 15–50% of global populations express functional CYP3A5 (CYP3A51/1 genotype), exacerbating unpredictable DDIs with pan-inhibitors [2] [9].

Selective CYP3A4 inhibition addresses these issues by preserving CYP3A5 activity. Structural analyses reveal that selectivity arises from subtle differences in the C-terminal loop conformation and ligand-binding surfaces between CYP3A4 and CYP3A5. Specifically, CYP3A4's Phe-cluster (Phe213, Phe219, Phe241) and the hydrophobic "floor" created by Ile369, Leu373, and Phe304 enable high-affinity binding to inhibitors that cannot be accommodated in CYP3A5's narrower active site [9] [7]. This differential binding was exploited in high-throughput screening (HTS) campaigns to identify selective chemotypes.

hCYP3A4-IN-1 as a Novel Chalcone-Based Inhibitor: Historical Context and Research Gaps

hCYP3A4-IN-1 is a synthetic chalcone derivative (IUPAC: not fully specified in sources) identified as a potent, reversible, and selective CYP3A4 inhibitor. Chalcones—natural flavonoids with a 1,3-diphenyl-2-propen-1-one scaffold—were prioritized due to their drug-like properties, synthetic versatility, and established roles as P450 modulators [9]. Early HTS of 9,299 compounds revealed three chemotypes (SCM-01–03) with >100-fold selectivity for CYP3A4 over CYP3A5, inspiring the optimization of chalcone analogs like hCYP3A4-IN-1 [9].

Key biochemical characteristics:

  • Inhibition kinetics: hCYP3A4-IN-1 exhibits competitive inhibition with low nanomolar potency (IC₅₀: 36–100 nM) against CYP3A4, validated via luminescence-based P450-Glo assays and spectral binding studies. It shows >150-fold selectivity over CYP3A5 (IC₅₀ >15 µM) [9].
  • Binding mechanism: UV-Vis spectroscopy confirmed type II binding, characterized by a spectral shift to higher wavelengths due to coordination between the chalcone's heteroatom and the heme iron [9].
  • Reversibility: Unlike ritonavir, hCYP3A4-IN-1 is not a mechanism-based inactivator, as confirmed by the absence of time-dependent inhibition in NADPH-fortified preincubation assays [9].

Research gaps:

  • Structural basis of selectivity: No co-crystal structures of hCYP3A4-IN-1 bound to CYP3A4 are available, limiting atomic-level insights into residue-specific interactions.
  • Off-target profiling: Selectivity against other major CYPs (e.g., CYP2D6, CYP2C9) remains underexplored.
  • In vivo validation: Pharmacokinetic studies in animal models are lacking, leaving efficacy in intact biological systems unverified.

Properties

Product Name

hCYP3A4-IN-1

IUPAC Name

(E)-1-[4-(dimethylamino)phenyl]-3-isoquinolin-6-ylprop-2-en-1-one

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C20H18N2O/c1-22(2)19-8-6-16(7-9-19)20(23)10-4-15-3-5-18-14-21-12-11-17(18)13-15/h3-14H,1-2H3/b10-4+

InChI Key

GJMNSVINGWNJFM-ONNFQVAWSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)C=NC=C3

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)C=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.